molecular formula C11H14N2O2 B13204750 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid

2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13204750
M. Wt: 206.24 g/mol
InChI Key: GKECSHSVZQCNAK-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine: This compound shares a similar core structure but lacks the carboxylic acid group.

    4-Methylpyrimidine-5-carboxylic acid: This compound has a similar pyrimidine core but does not contain the cyclopropyl group.

Uniqueness: What sets 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid apart is the presence of both the cyclopropyl and carboxylic acid groups. These functional groups confer unique chemical properties and reactivity, making the compound valuable in various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-6-7(10(14)15)5-12-9(13-6)8-4-11(8,2)3/h5,8H,4H2,1-3H3,(H,14,15)

InChI Key

GKECSHSVZQCNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CC2(C)C

Origin of Product

United States

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